Decane, 4,5-dimethyl-
Description
Decane, 4,5-dimethyl- (CAS: 34-100-2 or 121-815-2) is a branched alkane with the molecular formula C₁₂H₂₆, derived from decane (C₁₀H₂₂) by substituting hydrogen atoms at the 4th and 5th carbon positions with methyl groups. This compound is part of a broader class of dimethyl-substituted alkanes, which exhibit distinct physicochemical properties based on branching patterns.
Properties
CAS No. |
17312-46-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4,5-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-5-7-8-10-12(4)11(3)9-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
QZFIIEYSHODCSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(C)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decane, 4,5-dimethyl- can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with methyl groups. This can be done using a Friedel-Crafts alkylation reaction, where decane is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the proper attachment of the methyl groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of decane, 4,5-dimethyl- may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and separation processes. This method allows for the efficient production of branched alkanes, including decane, 4,5-dimethyl-, from petroleum feedstocks .
Chemical Reactions Analysis
Types of Reactions
Decane, 4,5-dimethyl- undergoes various chemical reactions typical of alkanes. These include:
Combustion: Like other alkanes, decane, 4,5-dimethyl- can undergo complete combustion in the presence of excess oxygen to produce carbon dioxide and water.
Halogenation: This compound can react with halogens such as chlorine or bromine under ultraviolet light to form halogenated derivatives.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., Cl2, Br2) and ultraviolet light.
Cracking: Requires high temperatures and pressures.
Major Products Formed
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Halogenated alkanes (e.g., 4,5-dichlorodecane).
Cracking: Smaller hydrocarbons such as ethane, propane, and butane.
Scientific Research Applications
Decane, 4,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the calibration of retention indices.
Biology: Studied for its effects on biological membranes and its role as a hydrophobic molecule in various biological processes.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized as a component in specialty fuels and lubricants
Mechanism of Action
The mechanism of action of decane, 4,5-dimethyl- primarily involves its hydrophobic interactions with other molecules. As a nonpolar compound, it can interact with and dissolve other nonpolar substances. In biological systems, it may affect membrane fluidity and permeability by integrating into lipid bilayers. Its interactions with molecular targets are largely driven by van der Waals forces and hydrophobic effects .
Comparison with Similar Compounds
Isomers of Dimethyl-Decane
Dimethyl-decane isomers differ in the position of methyl groups, influencing their molecular geometry and interactions. Key isomers include:
Key Observations :
- Production Variability : Microbial synthesis (e.g., Bacillus species) shows isomer-specific yields depending on carbon sources. For example, 2,5-dimethyl-decane production peaks in sucrose, while 3,8-dimethyl-decane is favored in glucose .
- Chromatographic Behavior : Retention indices (e.g., Kovats' RI) and VC values (unclear metric, possibly related to volatility) vary slightly among isomers, suggesting differences in polarity and molecular interactions .
Longer-Chain Dimethyl-Alkanes
Compounds like 4,5-dimethylundecane (C₁₃H₂₈, CAS: 17312-79-7) and 3,5-dimethylundecane (C₁₃H₂₈, CAS: 17312-81-1) share structural similarities but have longer carbon chains. These exhibit higher molecular weights (184.36 g/mol) and distinct retention indices in gas chromatography, reflecting increased hydrophobicity compared to dimethyl-decanes .
Physicochemical Interactions
- Hydrophobicity: Decane derivatives exhibit low affinity for polar solvents. For example, E. coli 189p shows minimal interaction with decane (0.86% affinity), suggesting applications in bacterial adhesion studies or hydrophobic coatings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
